

Preliminary Research on Rimonabant-d10

Applications: A Technical Guide

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Compound of Interest

Compound Name: *Rimonabant-d10*

Cat. No.: *B594183*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the applications of **Rimonabant-d10**, a deuterated analog of the cannabinoid receptor 1 (CB1) antagonist, Rimonabant. This document is intended for researchers, scientists, and drug development professionals, offering a summary of its primary use, experimental protocols, and relevant technical data.

Core Application: Internal Standard in Quantitative Analysis

Rimonabant-d10 is primarily utilized as an internal standard (IS) for the precise quantification of Rimonabant in biological matrices using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS)[1][2]. The use of a stable isotope-labeled internal standard like **Rimonabant-d10** is the gold standard in quantitative mass spectrometry. It offers superior accuracy and precision by compensating for variations in sample preparation, injection volume, and matrix effects that can occur during the analytical process.

Key Attributes of **Rimonabant-d10**:

Property	Value	Reference
CAS Number	929221-88-5	[1]
Molecular Formula	C22H11Cl3D10N4O	[1]
Formula Weight	473.8 g/mol	[1]
Purity	≥99% deuterated forms (d1-d10); ≤1% d0	[1]
Formulation	A solid	[1]
Solubility	Chloroform	[1]
Storage	-20°C	[1]

Experimental Protocol: Quantification of Rimonabant in Human Plasma using LC-MS/MS with Rimonabant-d10 as Internal Standard

This section outlines a typical experimental protocol for the quantification of Rimonabant in human plasma, adapted from established methods for Rimonabant analysis, incorporating **Rimonabant-d10** as the internal standard.

Materials and Reagents

- Rimonabant analytical standard
- **Rimonabant-d10** (internal standard)
- Human plasma (blank)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)

- Methanol (LC-MS grade)

Sample Preparation

- Spiking: A known concentration of **Rimonabant-d10** (e.g., 50 ng/mL) is spiked into an aliquot of human plasma sample, calibration standards, and quality control samples.
- Protein Precipitation: Proteins are precipitated by adding a volume of cold acetonitrile (e.g., 3 volumes) to the plasma sample.
- Vortexing and Centrifugation: The mixture is vortexed thoroughly (e.g., for 1 minute) and then centrifuged at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
- Supernatant Transfer: The clear supernatant is carefully transferred to a clean tube.
- Evaporation: The supernatant is evaporated to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
- Reconstitution: The dried residue is reconstituted in a specific volume of the mobile phase (e.g., 100 µL) and transferred to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

Parameter	Condition
LC System	Agilent 1200 Series or equivalent
Column	C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient	A suitable gradient to ensure separation from matrix components
Flow Rate	0.4 mL/min
Injection Volume	5 µL
MS System	Triple quadrupole mass spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
Detection Mode	Multiple Reaction Monitoring (MRM)

Mass Spectrometry Parameters (MRM Transitions)

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Rimonabant	464.1	381.1
Rimonabant-d10	474.1 (inferred)	381.1 (inferred)

Note: The precursor ion for **Rimonabant-d10** is inferred based on the addition of 10 daltons for the deuterium atoms to the protonated molecule of Rimonabant ($[M+H]^+$). The product ion is inferred to be the same as Rimonabant, assuming the fragmentation cleaves the deuterated piperidinyl group.

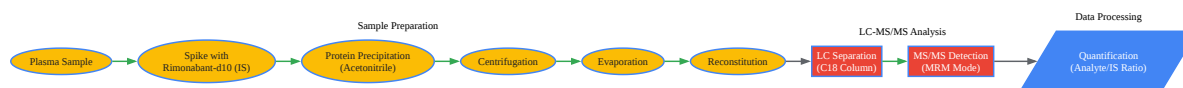
Data Presentation

The following table summarizes quantitative data from a representative LC-MS/MS method for Rimonabant quantification.

Parameter	Value
Calibration Curve Range	0.5 - 500 ng/mL
Lower Limit of Quantification (LLOQ)	0.5 ng/mL
Intra-day Precision (%RSD)	< 15%
Inter-day Precision (%RSD)	< 15%
Accuracy	85 - 115%
Recovery	> 80%

Visualizations

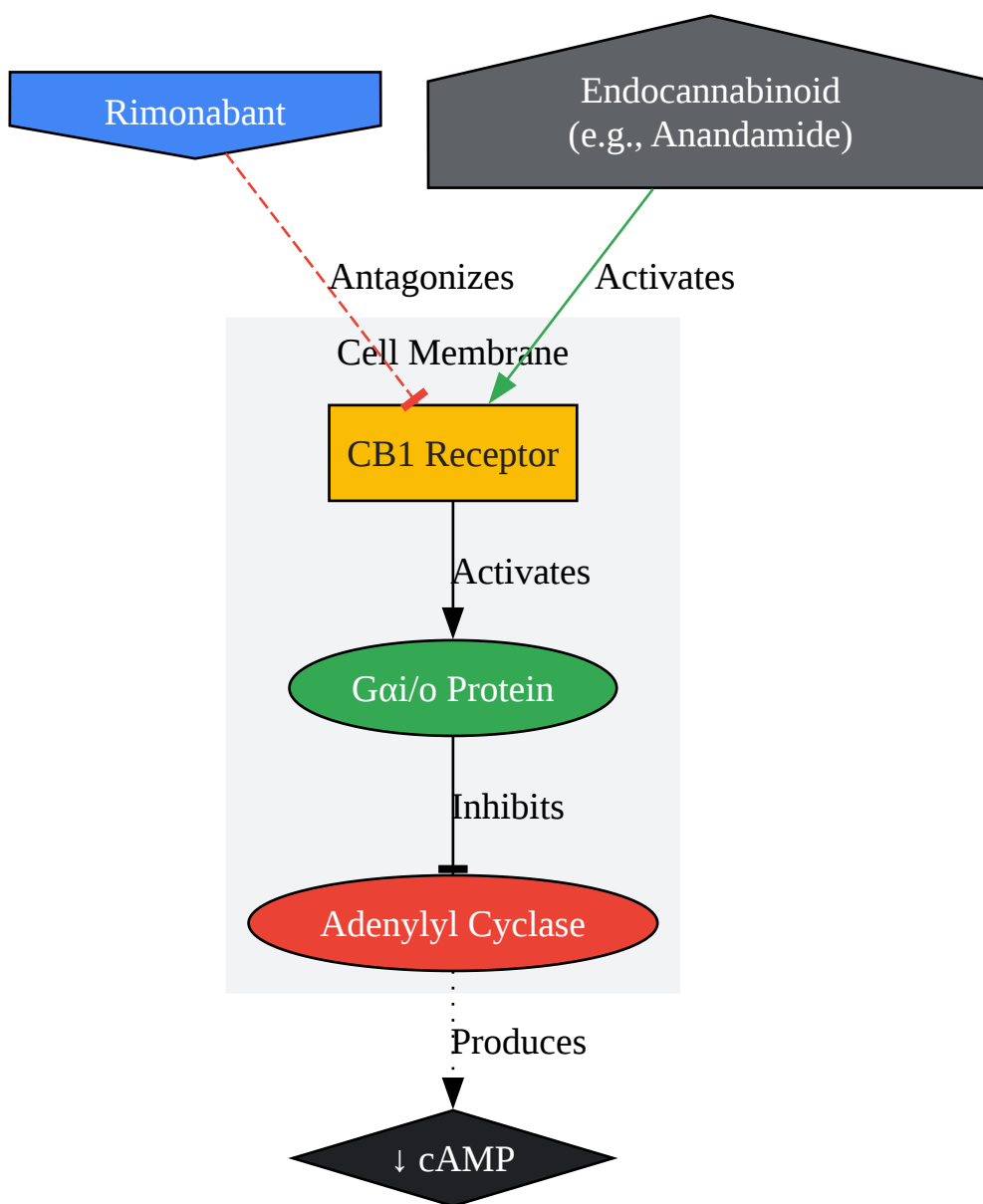
Experimental Workflow



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Caption: Experimental workflow for Rimonabant quantification.

Rimonabant Signaling Pathway



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Caption: Rimobant's antagonism of the CB1 receptor pathway.

Conclusion

Rimonabant-d10 serves as an indispensable tool for the accurate and reliable quantification of Rimobant in preclinical and clinical research. Its use as an internal standard in LC-MS/MS methodologies ensures high-quality data for pharmacokinetic, toxicokinetic, and metabolic studies. The provided experimental protocol and visualizations offer a foundational framework for researchers to develop and validate their own analytical methods for Rimobant.

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References

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